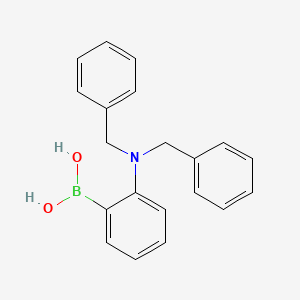

(2-(Dibenzylamino)phenyl)boronic acid

Vue d'ensemble

Description

(2-(Dibenzylamino)phenyl)boronic acid is a useful research compound. Its molecular formula is C20H20BNO2 and its molecular weight is 317.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (2-(Dibenzylamino)phenyl)boronic acid is the palladium metal catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The this compound acts as a ligand in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium metal catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon–carbon bonds . This reaction is particularly useful in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .

Pharmacokinetics

It’s known that the solubility of phenylboronic acid derivatives can be influenced by the choice of solvent . For instance, phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by environmental factors such as the choice of solvent . For example, the solubility of phenylboronic acid derivatives can vary significantly depending on the solvent used . Additionally, the stability of these compounds in water is a consideration, as they are only marginally stable in this medium .

Activité Biologique

(2-(Dibenzylamino)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications, including enzyme inhibition and drug development. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and therapeutic potentials.

The compound's structure includes a dibenzylamino group attached to a phenyl ring, which may enhance its reactivity and selectivity in biological applications. Its molecular formula is CHBNO, and it has a molecular weight of approximately 273.13 g/mol.

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting proteases. The dibenzylamino moiety could facilitate interactions with specific active sites on enzymes, potentially leading to therapeutic applications in diseases characterized by enzyme dysfunction. However, specific mechanisms of action remain under investigation .

1. Antioxidant Activity

Studies have shown that boronic acids exhibit significant antioxidant properties. For instance, this compound demonstrated effective free radical scavenging activities, indicating its potential use in formulations aimed at reducing oxidative stress .

2. Antibacterial Activity

The compound has shown promising antibacterial effects against various strains of bacteria, including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 6.50 mg/mL, suggesting moderate antibacterial efficacy .

3. Anticancer Activity

In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7, with an IC value of 18.76 ± 0.62 µg/mL. This suggests potential applications in cancer therapy through selective targeting of malignant cells while sparing healthy cells .

4. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase : IC = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC = 3.12 ± 0.04 µg/mL

- Antiurease : IC = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC = 11.52 ± 0.46 µg/mL

These results indicate that the compound may have multifaceted roles in modulating enzyme activity relevant to various physiological processes and disease states .

Case Studies and Research Findings

Applications De Recherche Scientifique

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (2-(Dibenzylamino)phenyl)boronic acid is in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This reaction typically involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The compound's structure allows it to effectively participate in these reactions, facilitating the synthesis of complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated that this compound can be used to synthesize biologically active compounds. For instance, it has been employed in the synthesis of various pharmaceuticals where precise carbon-carbon bond formation is essential. The efficiency and yield of these reactions are significantly improved when using this boronic acid derivative compared to traditional methods .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has also found applications in the development of organic light-emitting diodes (OLEDs). Its photoluminescent properties make it suitable for use as an emissive layer or as part of the charge transport materials in OLED devices. Studies indicate that incorporating this compound into OLED formulations enhances device performance by improving brightness and efficiency .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Efficient carbon-carbon bond formation |

| Materials Science | OLEDs | Enhanced brightness and efficiency |

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored as a sensitizer in dye-sensitized solar cells. Its ability to absorb light and facilitate electron transfer makes it a candidate for improving the efficiency of these solar cells. Research indicates that incorporating this compound into DSSC formulations leads to higher energy conversion efficiencies compared to traditional sensitizers .

Catalysis

Ligand in Catalytic Reactions

this compound serves as a ligand in various catalytic processes beyond Suzuki reactions. It can stabilize transition states and enhance reaction rates in palladium-catalyzed cross-coupling reactions. Its unique structure allows for effective coordination with metal centers, making it a valuable component in catalytic systems .

Propriétés

IUPAC Name |

[2-(dibenzylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO2/c23-21(24)19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,23-24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNGZSQNHVHLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224978 | |

| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-20-4 | |

| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-[bis(phenylmethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.